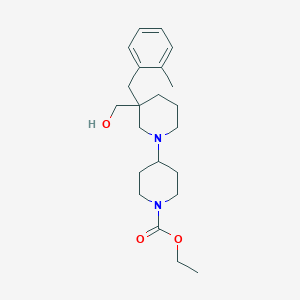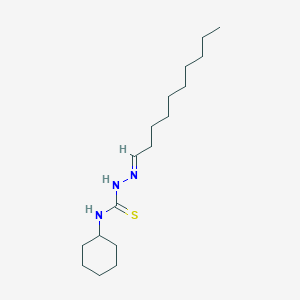![molecular formula C22H17ClN2O2 B4699791 2-{[3-(2-chlorophenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B4699791.png)
2-{[3-(2-chlorophenyl)-2-phenylacryloyl]amino}benzamide
説明
2-{[3-(2-chlorophenyl)-2-phenylacryloyl]amino}benzamide, commonly known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA is a benzamide derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of CPAA involves the activation of the intrinsic apoptotic pathway. CPAA induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis. Moreover, CPAA induces cell cycle arrest in the G2/M phase by inhibiting the activity of cyclin-dependent kinase 1 (CDK1) and cyclin B1.
Biochemical and Physiological Effects:
CPAA has been shown to exhibit potent anti-cancer activity against various cancer cell lines. CPAA induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, CPAA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. However, CPAA has also been shown to exhibit cytotoxicity against normal cells, which limits its potential applications.
実験室実験の利点と制限
CPAA has several advantages for lab experiments. It exhibits potent anti-cancer activity against various cancer cell lines and induces apoptosis by activating the intrinsic apoptotic pathway. Moreover, CPAA induces cell cycle arrest in the G2/M phase, which makes it an attractive candidate for cancer therapy. However, CPAA also exhibits cytotoxicity against normal cells, which limits its potential applications.
将来の方向性
There are several future directions for the research on CPAA. One of the major directions is to develop more potent and selective analogs of CPAA that exhibit anti-cancer activity without exhibiting cytotoxicity against normal cells. Moreover, the mechanism of action of CPAA needs to be further elucidated to identify the molecular targets of CPAA. Furthermore, the potential applications of CPAA in other fields such as neurodegenerative diseases and inflammation need to be explored.
科学的研究の応用
CPAA has been extensively studied for its potential applications in various fields. One of the major applications of CPAA is in the field of cancer research. Studies have shown that CPAA exhibits potent anti-cancer activity against various cancer cell lines. CPAA induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, CPAA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase.
特性
IUPAC Name |
2-[[(E)-3-(2-chlorophenyl)-2-phenylprop-2-enoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-19-12-6-4-10-16(19)14-18(15-8-2-1-3-9-15)22(27)25-20-13-7-5-11-17(20)21(24)26/h1-14H,(H2,24,26)(H,25,27)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBBRIFCERVGBZ-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-methylbutyl)thio]-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B4699716.png)

![2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide](/img/structure/B4699720.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4699727.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699741.png)
![2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4699752.png)
![N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4699758.png)
![2-methoxy-6-{4-[(2-methoxyethyl)amino]-2-quinazolinyl}phenol](/img/structure/B4699771.png)
![3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4699780.png)
![1-(2-fluoro-4-methoxyphenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4699785.png)
![3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4699789.png)
![N,N'-1,2-ethanediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B4699801.png)
